Tiaprost

Übersicht

Beschreibung

Tiaprost is a synthetic analog of prostaglandin F2α (PGF2α) patented by Hoechst A.-G. as an estrus-synchronizing agent for veterinary medicine . It is also used in research .

Molecular Structure Analysis

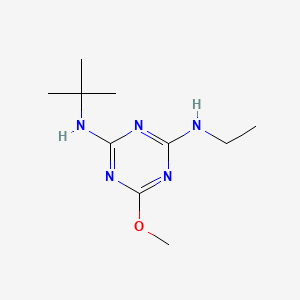

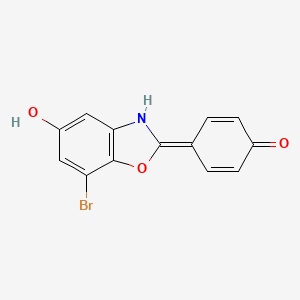

Tiaprost has a molecular formula of C20H28O6S and a molecular weight of 396.50 . The InChI key is FYBFDIIAPRHIQS-JRSBLEPXSA-N .Physical And Chemical Properties Analysis

Tiaprost has a molecular weight of 396.50 g/mol and a molecular formula of C20H28O6S . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 7 .Wissenschaftliche Forschungsanwendungen

Estrus-Synchronizing Agent

Tiaprost is a synthetic analog of prostaglandin F2α (PGF2α) and is used in veterinary medicine as an estrus-synchronizing agent . This application is particularly useful in managing the reproductive cycles of animals, especially in a farm setting where coordinated breeding is beneficial.

Treatment of Endometritis

Endometritis, an inflammation of the inner lining of the uterus, can cause significant reproductive issues in animals. Tiaprost has been used to treat endometritis effectively . By reducing inflammation, it helps restore normal reproductive function.

Induction of Parturition

Tiaprost has been used to induce parturition, or the process of birth . This can be particularly useful in managing the timing of birth in livestock for optimal health outcomes for both the mother and offspring.

Reduction of Calving to Conception Interval

In multiparous cows, those that have given birth more than once, Tiaprost treatment has been shown to reduce the interval from calving to conception . This can increase the efficiency of breeding programs and improve the productivity of livestock operations.

Delayed Conception in Primiparous Cows

Interestingly, while Tiaprost reduces the calving to conception interval in multiparous cows, it has been found to delay conception and reduce the conception rate in primiparous cows, those that are giving birth for the first time . This highlights the complex effects of Tiaprost on reproductive physiology.

Research Tool in Reproductive Biology

Given its effects on various aspects of reproductive physiology, Tiaprost is also a valuable tool in research. It is used in studies investigating the mechanisms of estrus synchronization, luteolysis, parturition, and other reproductive processes .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-4-thiophen-3-yloxybut-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O6S/c21-14(12-26-15-9-10-27-13-15)7-8-17-16(18(22)11-19(17)23)5-3-1-2-4-6-20(24)25/h1,3,7-10,13-14,16-19,21-23H,2,4-6,11-12H2,(H,24,25)/b3-1+,8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBFDIIAPRHIQS-SYJKBYRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CSC=C2)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C(C(C1O)/C=C/C(COC2=CSC=C2)O)C/C=C/CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901021711 | |

| Record name | Tiaprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iliren | |

CAS RN |

71116-82-0 | |

| Record name | Tiaprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Tiaprost and what is its mechanism of action?

A1: Tiaprost is a synthetic analog of prostaglandin F2α (PGF2α) [, ]. It acts as a potent agonist at prostaglandin F2α receptors, primarily the FP receptor subtype [, ]. Binding to these receptors initiates a cascade of intracellular events, leading to various physiological effects [, ].

Q2: What are the primary downstream effects of Tiaprost binding to its target receptor?

A2: Tiaprost's primary downstream effects stem from its action on smooth muscle cells. In the uterus, it stimulates myometrial contractions, leading to luteolysis, the regression of the corpus luteum [, , , ]. This action disrupts progesterone production, ultimately influencing the estrous cycle in various species, including cows [, , , ] and mares [, ]. It also affects uterine blood flow [].

Q3: How does the stage of the estrous cycle influence Tiaprost's effects on uterine contractility?

A3: Studies show that Tiaprost's effect on uterine contractility varies depending on the stage of the estrous cycle. It exhibits greater efficacy in inducing uterine contractions during diestrus and proestrus compared to estrus in cows []. This suggests a potential interplay between hormonal milieu and Tiaprost's actions.

Q4: What is the molecular formula and weight of Tiaprost?

A4: While the provided abstracts do not explicitly state the molecular formula and weight of Tiaprost, they highlight it as a PGF2α analog [, , ]. A search in chemical databases reveals its molecular formula as C26H40O6S and its molecular weight as 480.66 g/mol.

Q5: Has research investigated longer-acting formulations of Tiaprost?

A5: Yes, research suggests the potential for developing longer-acting formulations of Tiaprost. One study explored the use of a subcutaneous osmotic mini-pump to deliver Tiaprost over a 24-hour period []. While this particular approach did not demonstrate superior efficacy compared to a single injection, it highlights the interest in optimizing Tiaprost's pharmacokinetic profile for sustained release and potentially improved therapeutic outcomes.

Q6: Does the route of administration impact Tiaprost's luteolytic effects?

A6: Research suggests that the route of Tiaprost administration can influence its luteolytic efficacy. A study comparing subcutaneous injection with continuous delivery via a mini-pump found that the single injection was more effective in inducing luteolysis in cows []. This difference highlights the importance of understanding Tiaprost's pharmacokinetic properties and their impact on its biological activity.

Q7: What are the applications of Tiaprost in veterinary medicine?

A7: Tiaprost finds applications in veterinary medicine primarily for its luteolytic properties. Studies demonstrate its efficacy in inducing luteolysis in cows [, , , ], facilitating estrous synchronization protocols [, , ], and addressing reproductive management challenges like ovarian cysts []. It is also used to treat endometritis in cows [, , ] and induce parturition in sows [].

Q8: Are there differences in Tiaprost's efficacy between primiparous and multiparous cows?

A8: Research suggests potential differences in Tiaprost's effects based on parity in cows. While conception rates following an OvSynch protocol (including Tiaprost) were numerically higher in primiparous cows, the difference was not statistically significant []. This observation warrants further investigation to understand any underlying physiological variations influencing Tiaprost's action.

Q9: Can color Doppler sonography be used to monitor Tiaprost's effects during pregnancy?

A9: Yes, color Doppler sonography proves to be a valuable tool for monitoring Tiaprost's effects during pregnancy in mares. A study utilizing color Doppler sonography illustrated its ability to detect changes in embryonic heart rate and uterine blood flow following Tiaprost administration, providing insights into the dynamics of embryonic death [].

Q10: Are there any safety concerns regarding Tiaprost use in animals?

A10: While the provided abstracts don't focus extensively on Tiaprost's safety profile, one study notes potential adverse effects on fertility when combined with Cephapirin for treating endometritis in cows []. This observation underscores the importance of carefully considering potential drug interactions and conducting thorough safety assessments for any therapeutic regimen involving Tiaprost.

Q11: Are there any specific drug delivery strategies being explored to enhance Tiaprost's therapeutic efficacy?

A11: While the provided abstracts primarily focus on traditional administration routes like intramuscular and subcutaneous injections, they highlight the need for exploring longer-acting formulations of Tiaprost []. This suggests a potential area of research focused on optimizing drug delivery systems to achieve sustained release profiles and potentially enhance its therapeutic index.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Bromophenyl)methyl]indole-2,3-dione](/img/structure/B1683070.png)

![4-[Bis(naphthalen-1-ylmethyl)amino]butanoic acid](/img/structure/B1683075.png)

![4-[(4-Methylsulfanylcyclohexa-2,4-dien-1-yl)methyl]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B1683076.png)

![N-[3-chloro-4-[(5-chloro-2,4-dimethoxyphenyl)carbamothioylamino]phenyl]-2-fluorobenzamide](/img/structure/B1683077.png)

![N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine](/img/structure/B1683084.png)